![molecular formula C12H10BrN3O2S B2956507 6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705766-11-5](/img/structure/B2956507.png)
6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . Several pyrazolo[3,4-d] pyrimidine analogs were synthesized and investigated for their anti-inflammatory effects and selective COX-2 inhibitory potential .Molecular Structure Analysis
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis
The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Folate Receptor-Specific Inhibitors : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine, a class to which our compound of interest belongs, exhibit potent inhibitory activities against cells expressing folate receptors. These compounds have been identified as promising antitumor agents due to their selective targeting and inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in nucleotide biosynthesis (Deng et al., 2008).
Potent Antitumor Inhibitors : Another study synthesized 6-substituted pyrrolo[2,3-d]pyrimidine derivatives and found them to inhibit the proliferation of tumor cells expressing folate receptors and the proton-coupled folate transporter. This highlighted their potential as antitumor agents (Wang et al., 2011).
Antimicrobial Applications
- Antimicrobial Additives : A study incorporated derivatives of pyrimidine into polyurethane varnish and printing ink paste, revealing significant antimicrobial effects. This indicates the potential use of such compounds in surface coatings to impart antimicrobial properties (El‐Wahab et al., 2015).
Miscellaneous Applications
Synthesis of Pyrimidine Derivatives : Research on the synthesis of various pyrimidine derivatives, including the compound of interest, suggests its utility in creating diverse chemical structures for potential applications in pharmaceuticals and chemical industries (Hou et al., 2016).
Alzheimer's Disease Treatment Candidates : A study synthesized pyrimidine-based sulfonamides and evaluated their potential as inhibitors of enzymes involved in Alzheimer's disease, indicating possible therapeutic applications (Rehman et al., 2017).
Corrosion Inhibition : Pyrimidine-2-thione derivatives, which are structurally related to our compound of interest, have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. This suggests potential applications in industrial corrosion protection (Soltani et al., 2015).
Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis : Research has explored the use of aminoacrolein derivatives for synthesizing heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, indicating the versatility of pyrimidine derivatives in medicinal chemistry (Tucker et al., 2015).
Wirkmechanismus
Target of Action
Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular signaling pathways, leading to changes in cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The compound’s bromobenzenesulfonyl component has a molecular weight of 25552, a melting point of 73-75 °C, and a boiling point of 153 °C/15 mmHg . These properties may influence the compound’s bioavailability.
Result of Action
The inhibition of protein kinases can lead to changes in cell growth, differentiation, migration, and metabolism . These changes can potentially disrupt the growth of cancer cells, providing the compound with its anticancer activity .
Zukünftige Richtungen
Pyrimidines are known to exhibit a range of pharmacological effects. This opens up several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAPFLJNUXBKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

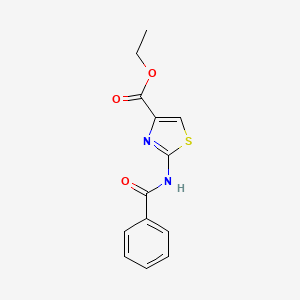
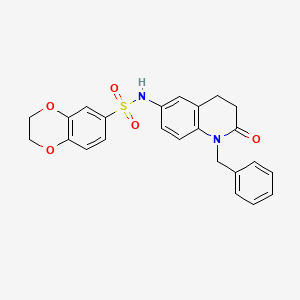
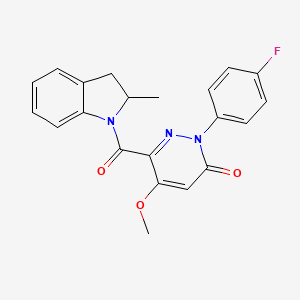
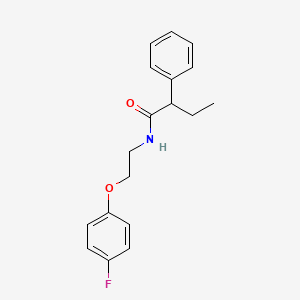
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)
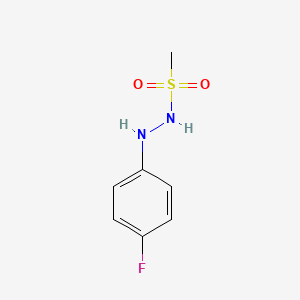
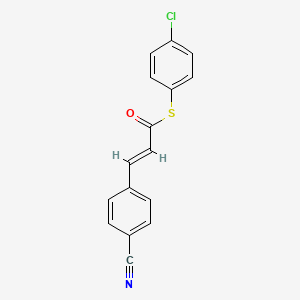
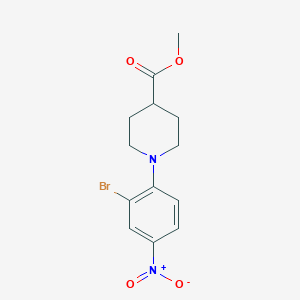
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)
![6-[6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2956444.png)
![Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate](/img/structure/B2956445.png)
![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)